Stereochemical Distinction from Native D-Biotin at the C4 Chiral Center
The fundamental point of differentiation for Allobiotin (CAS 5652-41-5) from the primary natural ligand D-Biotin (CAS 58-85-5) is its stereochemistry. The IUPAC name 5-[(3aS,4S,6aS)-2-oxo...] provides explicit evidence of this. The PDB ligand dictionary entry for 'EPI-BIOTIN' (Code: BTQ) confirms this molecule is a distinct diastereomer, specifically defined as 5-[(3aS,4R,6aR)-2-oxo...], indicating an inversion at the C4 position relative to D-Biotin [1]. While high-resolution structural studies of a related epimer, (+)-epi-biotin, have shown it can occupy the streptavidin binding site, this requires a conformational adaptation of the tetrahydrothiophene ring, and the biological consequence is a profound difference in bioactivity as this unnatural isomer does not function as a carboxylase cofactor [2]. This is a direct consequence of the altered spatial arrangement, which prevents the proper alignment for the catalytic covalent attachment to the enzyme.
| Evidence Dimension | Stereochemical Configuration at the C4 position (heterocycle carbon) |
|---|---|
| Target Compound Data | 5-[(3aS,4S,6aS)-...] and 5-[(3aS,4R,6aR)-...] (epimeric mixture/designation) |
| Comparator Or Baseline | D-Biotin: 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |
| Quantified Difference | Inverted stereochemistry at C4 (S/R vs S). |
| Conditions | IUPAC nomenclature standard, validated by X-ray crystallography (PDB entry 2F01 for related epimer). |
Why This Matters
Procuring Allobiotin is essential for any application requiring a stereochemically pure or defined diastereomer of biotin, such as negative controls in biotin-streptavidin pull-down assays or studies of stereospecific enzymatic recognition, where D-biotin would be irreversibly active.
- [1] PDBeChem, Ligand Dictionary Entry for EPI-BIOTIN, Code: BTQ. View Source
- [2] The high-resolution structure of (+)-epi-biotin bound to streptavidin. I. Le Trong, D. G. Aubert, N. R. Thomas, R. E. Stenkamp. Acta Crystallographica Section D, 2006, 62(6), 576-581. View Source
